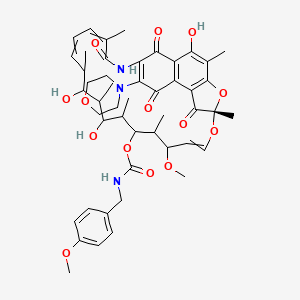
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent bactericidal activity against a variety of bacterial pathogens. This compound is particularly notable for its modifications at the 25-O position, which enhance its activity and stability.
Vorbereitungsmethoden
The synthesis of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S involves several steps. The starting material, rifamycin S, undergoes a series of chemical reactions to introduce the 4-methoxybenzylaminocarbonyl and morpholino groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Researchers use this compound to investigate its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound’s stability and activity make it a candidate for use in industrial applications where robust antibacterial agents are needed
Wirkmechanismus
The mechanism of action of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S involves inhibition of bacterial RNA polymerase. This enzyme is crucial for bacterial transcription, and its inhibition prevents the synthesis of essential proteins, leading to bacterial cell death. The compound binds to the RNA polymerase, blocking the elongation of the nascent RNA chain. This mechanism is similar to other rifamycin derivatives but is enhanced by the specific modifications present in this compound .
Vergleich Mit ähnlichen Verbindungen
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl) 3-morpholino rifamycin S can be compared with other rifamycin derivatives such as rifampicin and rifabutin. While all these compounds share a common mechanism of action, the specific modifications in this compound provide it with unique properties:
Rifampicin: Known for its use in treating tuberculosis, rifampicin has a different side chain structure, which affects its pharmacokinetics and spectrum of activity.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections, rifabutin has a different substitution pattern that influences its activity and resistance profile. The unique modifications in this compound enhance its stability and activity against resistant bacterial strains, making it a valuable addition to the rifamycin family
Eigenschaften
Molekularformel |
C48H59N3O14 |
|---|---|
Molekulargewicht |
902.0 g/mol |
IUPAC-Name |
[(7S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C48H59N3O14/c1-24-11-10-12-25(2)46(58)50-36-37(51-18-21-62-22-19-51)42(56)33-34(41(36)55)40(54)29(6)44-35(33)45(57)48(7,65-44)63-20-17-32(61-9)26(3)43(28(5)39(53)27(4)38(24)52)64-47(59)49-23-30-13-15-31(60-8)16-14-30/h10-17,20,24,26-28,32,38-39,43,52-54H,18-19,21-23H2,1-9H3,(H,49,59)(H,50,58)/t24?,26?,27?,28?,32?,38?,39?,43?,48-/m0/s1 |
InChI-Schlüssel |
OUBWRCCFIGIRAL-ZIAKDQINSA-N |
Isomerische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[Bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785432.png)
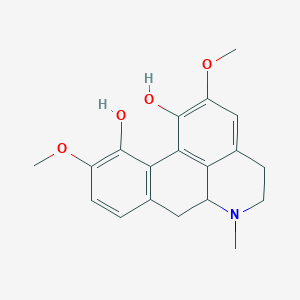
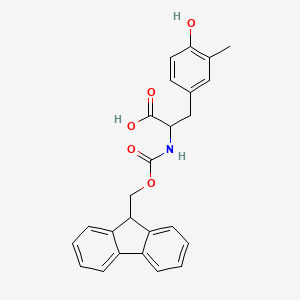
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
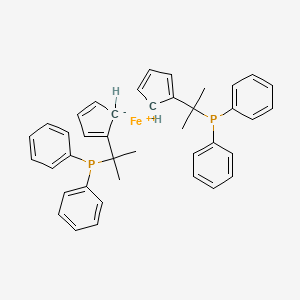
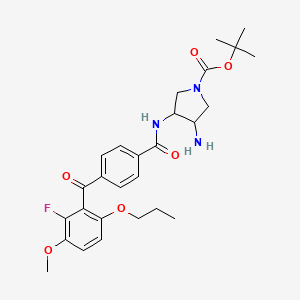
![N-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14785478.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14785483.png)
![N-[(2S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B14785491.png)
![[4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone](/img/structure/B14785493.png)

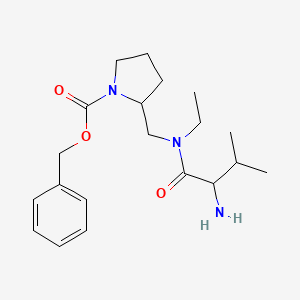
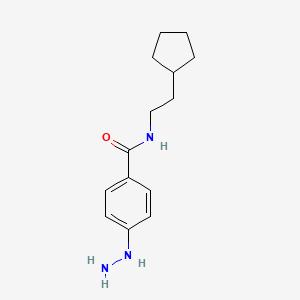
![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)
